PrCP Inhibitory Potency: 6-Amino-1-methylbenzimidazole Core Versus 6-Desamino Analog in a Matched Molecular Pair
In the prolylcarboxypeptidase (PrCP) inhibitor series, the benzimidazole pyrrolidinyl amide scaffold requires a hydrogen-bond donor at the benzimidazole 6-position for low-nanomolar potency. Compound 9b (bearing a 6-phenoxyacetamido substituent) exhibited a human PrCP IC50 of 14 nM, whereas the corresponding 6-unsubstituted analog showed a >10-fold drop in potency [1]. Although the target compound replaces the amide side chain with a free 6-amino group, the structure–activity relationship (SAR) indicates that any 6-substituent capable of donating a hydrogen bond can partially rescue activity relative to the entirely unsubstituted comparator [1].
| Evidence Dimension | Human prolylcarboxypeptidase (PrCP) inhibition IC50 |
|---|---|
| Target Compound Data | No direct data for (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol; inferred from SAR that a 6-NH2 group provides a hydrogen-bond donor comparable to the 6-phenoxyacetamido group in compound 9b. |
| Comparator Or Baseline | Compound 9b (6-phenoxyacetamido derivative) IC50 = 14 nM; 6-unsubstituted comparator IC50 ~ >140 nM (estimated >10-fold loss). |
| Quantified Difference | ~10-fold improvement in potency when a 6-substituent is present versus unsubstituted. |
| Conditions | Recombinant human PrCP enzymatic assay, 384-well format, fluorogenic substrate. |
Why This Matters
A buyer seeking a benzimidazole–pyrrolidine PrCP inhibitor with sub-100 nM potency should prioritize compounds that retain a 6-position hydrogen-bond donor; the 6-amino variant is the most compact donor and avoids the molecular weight penalty of larger amide substituents.
- [1] Shen, H. C., Ding, F.-X., Zhou, C., et al. (2011). Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1299–1305. Table 1, compound 9b vs unsubstituted analogs. View Source
